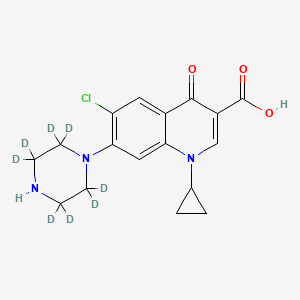

6-Chloro-6-defluoro Ciprofloxacin-d8

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18ClN3O3 |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

6-chloro-1-cyclopropyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2 |

InChI Key |

OSHQUWATYOBFNE-SQUIKQQTSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)Cl)([2H])[2H])[2H] |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 6 Defluoro Ciprofloxacin D8

Strategies for Deuterium (B1214612) Incorporation in Ciprofloxacin (B1669076) Core Structures

The introduction of deuterium into the ciprofloxacin core can be achieved through various methods, primarily focusing on the piperazine (B1678402) moiety due to its relative reactivity and the availability of deuterated precursors.

One common strategy involves the use of deuterated building blocks during the synthesis. For instance, the synthesis can start with a pre-deuterated piperazine ring, such as piperazine-d8. This deuterated synthon can then be introduced into the quinolone structure at a late stage of the synthesis.

Another approach is through H-D exchange reactions on a pre-formed ciprofloxacin analog. While direct exchange on the aromatic core is challenging, the protons on the piperazine ring are more susceptible to exchange under certain conditions. For example, heating a quinolone compound with deuterated acetic acid (CH₃COOD) has been shown to be an effective method for deuterium incorporation at specific positions, such as the 2-methyl group in endochin-like quinolones. prepchem.com This method, involving repeated exposure to the deuterated acid, can achieve a high degree of deuterium incorporation. prepchem.com While not specific to the piperazine ring of ciprofloxacin, this methodology suggests that acid-catalyzed H-D exchange could be a viable strategy for deuterating the piperazine moiety of a suitable ciprofloxacin precursor.

| Method | Description | Key Reagents | Potential Application |

| Deuterated Building Block | Incorporation of a commercially available or synthetically prepared deuterated fragment during the main synthesis. | Piperazine-d8 | Direct introduction of the deuterated piperazine ring onto the quinolone core. |

| H-D Exchange | Post-synthetic exchange of protons for deuterons on the target molecule or a precursor. | Deuterated acetic acid (CH₃COOD), D₂O | Deuteration of the piperazine ring of a ciprofloxacin analog. |

Regioselective Halogenation Approaches for Ciprofloxacin Analogs

The synthesis of 6-Chloro-6-defluoro Ciprofloxacin-d8 necessitates precise control over the halogenation of the quinolone core. This involves both the introduction of a chlorine atom at the C-6 position and the removal of the fluorine atom typically present in ciprofloxacin.

Synthesis of 6-Chloro-Ciprofloxacin Derivatives

The synthesis of 6-chloro-ciprofloxacin derivatives typically starts from a precursor that already contains the desired chlorine atom at the 6-position of the quinolone ring system. A common precursor is 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. google.comgoogle.com However, for the target molecule, a 6-chloro-7-halo precursor would be more suitable. The synthesis of such precursors often begins with a substituted aniline (B41778) or a related aromatic compound which undergoes a series of reactions, including cyclization to form the quinolone ring.

The key step in forming the ciprofloxacin scaffold is the nucleophilic aromatic substitution reaction where the piperazine ring displaces a leaving group, typically a halogen, at the C-7 position of the quinolone core. This reaction is usually carried out at elevated temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or n-butanol. google.com The reactivity of the C-7 halogen is enhanced by the electron-withdrawing groups on the quinolone ring.

Methodologies for Defluorination at Position 6

The removal of the fluorine atom at the C-6 position of the fluoroquinolone scaffold is a challenging transformation due to the high strength of the carbon-fluorine bond. prepchem.com Several methods for defluorination have been explored, although they are not always regioselective and can require harsh reaction conditions.

Electrochemical methods have shown promise for the hydrodefluorination of fluoroquinolones. prepchem.com These methods involve the single-electron reduction of the C-F bond, leading to its cleavage. Another approach involves catalytic hydrogenation, although this can also affect other functional groups in the molecule. More recently, enzymatic defluorination using dehalogenase enzymes has been investigated, offering a milder alternative, though the substrate scope can be limited. google.com For a targeted synthesis, a chemical method that can be applied to a specific precursor is often preferred.

Multi-Step Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful planning of the sequence of reactions to ensure the correct regiochemistry and isotopic labeling. A plausible synthetic route is outlined below, based on established synthetic methodologies for quinolone antibiotics.

Precursor Synthesis and Intermediate Isolation

A likely synthetic pathway would commence with the synthesis of a suitable quinolone precursor. A potential starting material is ethyl 2,4-dichloro-5-fluorobenzoylacetate . prepchem.com This can be prepared from 2,4-dichloro-5-fluorobenzoyl chloride.

The synthesis would then proceed through the following key intermediates:

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate : This intermediate is formed by the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with triethyl orthoformate in the presence of acetic anhydride. lookchem.com

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate : The ethoxy group of the previous intermediate is displaced by cyclopropylamine (B47189) to form the corresponding enamine. prepchem.com

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate : The enamine undergoes an intramolecular cyclization reaction, typically in the presence of a base, to form the core quinolone ring structure. chemicalbook.comnih.gov

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid : The ethyl ester is hydrolyzed to the corresponding carboxylic acid. chemicalbook.com

Ciprofloxacin-d8 precursor : The 7-chloro group is then displaced by piperazine-d8 in a nucleophilic aromatic substitution reaction to yield a deuterated ciprofloxacin precursor that still contains the C-6 fluorine.

6-defluoro Ciprofloxacin-d8 : The fluorine atom at the C-6 position is then selectively removed.

This compound : The final step would be the regioselective chlorination at the C-6 position.

The isolation and purification of these intermediates are crucial for the success of the subsequent steps. Techniques such as crystallization, extraction, and chromatography would be employed.

Reaction Conditions and Yield Optimization

Cyclization: The formation of the quinolone ring is a key step. The choice of base and solvent can significantly influence the yield.

Piperazine Condensation: The reaction of the 7-chloroquinolone precursor with piperazine-d8 is a crucial step for introducing the deuterated moiety. The temperature, reaction time, and the presence of a catalyst can be optimized to improve the yield and minimize side products. google.com The use of a catalyst like anhydrous aluminum chloride has been reported to improve the efficiency of this condensation. google.com

Defluorination and Chlorination: These steps are the most challenging from a synthetic standpoint. The choice of reagents and the control of reaction conditions will be paramount to achieve the desired regioselectivity and avoid unwanted side reactions.

Purification and Isolation Techniques for Synthetic this compound

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity, suitable for its intended use as a reference standard. The purification strategy would be similar to that used for ciprofloxacin and its other analogs, primarily relying on techniques such as crystallization, and chromatography.

Initial workup of the reaction mixture typically involves removal of the solvent under reduced pressure. The residue is then treated with water, and the pH is adjusted to precipitate the crude product. prepchem.com Due to the amphoteric nature of the quinolone carboxylic acids, their solubility is highly dependent on pH. They are generally poorly soluble in water at pH values between 6 and 8. la.gov

Crystallization is a key purification technique. The crude product can be recrystallized from a suitable solvent or a mixture of solvents. For ciprofloxacin hydrochloride, a mixture of ethanol (B145695) and water has been used effectively. google.com The process often involves dissolving the crude material in an acidic or basic solution and then neutralizing it to induce crystallization. The choice of solvent is critical and may require empirical optimization. For instance, a mixture of chloroform (B151607) and benzene (B151609) has been used for a similar 6-chloro-quinolone derivative. prepchem.com The use of activated carbon can be employed during the crystallization process to decolorize the solution and remove certain impurities. google.com

Chromatographic methods are also extensively used for the purification of fluoroquinolones and for the analysis of their impurities. High-performance liquid chromatography (HPLC) is a powerful tool for both purification and quality control. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer (often with pH adjustment) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The detection is typically performed using a UV detector at a wavelength around 260-280 nm. nih.gov For preparative HPLC, the conditions would be scaled up to handle larger quantities of the compound.

The following table summarizes common purification techniques and conditions applicable to ciprofloxacin and its analogs:

| Technique | Description | Typical Conditions | Reference(s) |

| Crystallization | Exploits differences in solubility to separate the product from impurities. | Dissolution in acidic or basic solution followed by pH adjustment to the isoelectric point. Use of solvent mixtures like ethanol/water or chloroform/benzene. | google.comprepchem.com |

| Activated Carbon Treatment | Adsorbs colored impurities and by-products. | Added to the solution before crystallization, followed by filtration. | google.com |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary and a mobile phase. | Stationary Phase: Reversed-phase C18. Mobile Phase: Acetonitrile/water or methanol/water with pH modifiers. | nih.gov |

| Thin-Layer Chromatography (TLC) | Used for monitoring reaction progress and for preliminary purity assessment. | Mobile Phase: Mixtures of acetonitrile, methanol, methylene (B1212753) chloride, and ammonia. | nih.gov |

Stereochemical Considerations in the Synthesis of Ciprofloxacin Analogs

The biological activity of fluoroquinolones is highly dependent on their three-dimensional structure. While the core quinolone ring is largely planar, the substituents at various positions, particularly the N-1 and C-7 positions, introduce stereochemical complexity. researchgate.net Although this compound itself does not possess a chiral center in the quinolone core or the piperazine ring, the principles of stereochemistry are paramount in the broader context of ciprofloxacin analog synthesis, as minor structural changes can lead to the formation of stereoisomers with vastly different pharmacological and toxicological profiles.

The cyclopropyl (B3062369) group at the N-1 position and the piperazine ring at the C-7 position are crucial for the interaction of fluoroquinolones with their bacterial targets, DNA gyrase and topoisomerase IV. la.gov The spatial arrangement of these groups influences the binding affinity and the stabilization of the enzyme-DNA-drug ternary complex.

In the synthesis of more complex ciprofloxacin analogs, where chiral centers are introduced, stereoselective synthesis becomes a primary objective. For example, the introduction of a substituted piperazine ring or a different substituent at the N-1 position can create one or more chiral centers. In such cases, the development of enantiomerically pure compounds is often desired, as the different enantiomers can exhibit different levels of antibacterial activity and potential for adverse effects. For instance, levofloxacin (B1675101) is the S-(-)-enantiomer of ofloxacin (B1677185) and is significantly more active than the R-(+)-enantiomer.

The synthesis of specific stereoisomers of quinolone antibiotics can be achieved through various strategies, including:

Use of chiral starting materials: Employing enantiomerically pure building blocks, such as a chiral amine for the C-7 substituent.

Asymmetric catalysis: Utilizing chiral catalysts to control the stereochemical outcome of a key reaction step, such as an asymmetric cyclization. nih.gov

Resolution of racemates: Separating a racemic mixture of the final product or a key intermediate into its individual enantiomers, often through diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.

The following table outlines the importance of stereochemistry in the development of fluoroquinolone analogs:

| Stereochemical Aspect | Importance | Example/Relevance | Reference(s) |

| N-1 Substituent | Influences DNA gyrase inhibition and overall potency. | The cyclopropyl group in ciprofloxacin is critical for its high activity. | nih.gov |

| C-7 Substituent | Affects antibacterial spectrum, potency, and pharmacokinetic properties. The stereochemistry of this substituent is often a key determinant of activity. | Levofloxacin (S-enantiomer) is more active than ofloxacin (racemate). | nih.gov |

| C-6 Substituent | The fluorine atom enhances cell penetration and DNA gyrase inhibition. Replacement with chlorine would alter these properties. | The 6-fluoro group is a hallmark of the fluoroquinolone class. | nih.gov |

| Overall 3D Structure | Determines the binding affinity to bacterial topoisomerases. | The planar quinolone core with specific spatial orientation of substituents is essential for the drug's mechanism of action. | researchgate.net |

Analytical Chemistry Applications and Method Development for 6 Chloro 6 Defluoro Ciprofloxacin D8

Role of Deuterium-Labeled Analogs in Quantitative Bioanalysis

Deuterium-labeled compounds, such as 6-Chloro-6-defluoro Ciprofloxacin-d8, serve as ideal internal standards in quantitative bioanalysis, particularly in methods utilizing mass spectrometry. szabo-scandic.com The fundamental principle behind their use is the near-identical physicochemical properties they share with their unlabeled, or "light," counterparts. szabo-scandic.com By introducing a known quantity of the deuterium-labeled analog into a sample, it acts as a surrogate that experiences the same conditions as the target analyte throughout the entire analytical process, including extraction, derivatization, and ionization.

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components in a complex sample (like plasma, urine, or tissue) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. cerilliant.com Because the stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and has almost identical ionization efficiency, it is affected by the matrix in the same way. cerilliant.com Consequently, by calculating the ratio of the response of the native analyte to the response of the SIL-IS, these variations can be effectively normalized, dramatically increasing the accuracy and precision of the quantification. cerilliant.com The use of deuterated standards like Ciprofloxacin-d8 is a well-established strategy to compensate for these matrix effects and improve the reliability of analytical results. cerilliant.comcaymanchem.com

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of ciprofloxacin (B1669076) in various matrices due to its high sensitivity and selectivity. ekb.eg The development of these methods is greatly enhanced by the incorporation of this compound as an internal standard.

A primary goal during the optimization of chromatographic parameters is to achieve co-elution of the analyte (ciprofloxacin) and its deuterated internal standard (this compound). cerilliant.com Since their chemical structures are nearly identical, they exhibit very similar retention behavior on reversed-phase columns (e.g., C18), which are commonly used for fluoroquinolone analysis. researchgate.net Method development involves adjusting mobile phase composition (e.g., the ratio of organic solvent like acetonitrile (B52724) or methanol (B129727) to an aqueous buffer), pH, and gradient elution profile to achieve a sharp, symmetrical peak shape in a reasonable analysis time. For ciprofloxacin analysis, challenges such as the appearance of double peaks have been reported, necessitating careful investigation of mobile phase and stationary phase effects to ensure consistent chromatography. researchgate.net The internal standard's behavior under these changing conditions is expected to mirror that of the analyte, ensuring robust performance.

Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM). For method development, distinct MRM transitions are identified for both ciprofloxacin and this compound.

A potential complication with deuterium-labeled standards is the possibility of hydrogen-deuterium (H-D) scrambling in the ion source or collision cell of the mass spectrometer. cerilliant.com This phenomenon can lead to crosstalk between the analyte and internal standard channels, compromising accuracy. Therefore, a critical part of method development is the careful selection of precursor and product ions and optimization of collision energy to find stable transitions that are not influenced by H-D scrambling. cerilliant.com Evaluation of potential scrambling is essential to ensure the reproducibility and accuracy of the assay. cerilliant.com

Table 1: Example Mass Spectrometric Parameters for Ciprofloxacin and its Deuterated Analog Note: These values are illustrative. Actual m/z values would be determined empirically during method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Ciprofloxacin | 332.1 | 288.1 |

| This compound | 340.1 | 296.1 |

The primary application of this compound is to serve as an internal standard for the accurate quantification of ciprofloxacin. caymanchem.com It is added to all calibration standards, quality control samples, and unknown samples at a constant concentration. The final concentration of ciprofloxacin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve. szabo-scandic.comcerilliant.com

Advanced methods may employ multiple deuterated standards to expand the dynamic range of the assay. For instance, a study on the related fluoroquinolone enrofloxacin (B1671348) utilized two different deuterated isomers (ENR-d5 and ENR-d3) to construct two calibration curves. mdpi.com This allowed for the accurate measurement of samples with widely varying concentrations without requiring repeated sample preparation and dilution, showcasing a sophisticated application of SIL-IS to improve laboratory efficiency. mdpi.com This dual-surrogate approach demonstrates the versatility of using deuterated standards in complex quantitative analyses. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

While LC-MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of fluoroquinolones. However, compounds like ciprofloxacin are thermally labile and have low volatility, making them generally unsuitable for direct GC-MS analysis. ekb.eg To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. This compound would serve as an internal standard in such a method, undergoing the same derivatization reaction as the native analyte. Predicted GC-MS spectra for non-derivatized ciprofloxacin exist but are intended only as a theoretical guide, highlighting the need for empirical development and likely derivatization for a robust method. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of chemical compounds. In the context of this compound, ¹H NMR and other NMR techniques would be employed to confirm the molecular structure, including the precise location and extent of deuterium (B1214612) incorporation. For example, in the synthesis of a related deuterated fluoroquinolone, ¹H NMR was used to characterize the final product and confirm its structure. mdpi.com NMR is also crucial for assessing the isotopic and chemical purity of the standard, ensuring that it is free from significant amounts of the unlabeled analyte or other impurities that could interfere with its function as a reliable internal standard.

Validation Parameters for Analytical Methods Employing this compound

The validation of an analytical method ensures that it is suitable for its intended purpose. When using this compound as an internal standard for the quantification of ciprofloxacin and its related substances, several key validation parameters must be thoroughly assessed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.govnih.govfda.gov

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. When using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

For the quantification of ciprofloxacin using a deuterated internal standard like d8-ciprofloxacin, a linear range is typically established over a wide range of concentrations to cover expected levels in study samples. researchgate.netrsc.org For instance, a validated LC-MS/MS method for ciprofloxacin in mouse plasma, urine, bladder, and kidneys demonstrated linearity over a concentration range of 100–5000 ng/mL with a correlation coefficient (r²) of ≥ 0.99 in all matrices. researchgate.netrsc.org Another study for the determination of total and unbound ciprofloxacin in human plasma validated the method over a concentration range of 0.02–5.0 mg/L. nih.gov Similarly, a method for ciprofloxacin in human plasma was linear from 0.01 to 5.00 μg/mL. nih.gov The acceptance criterion for a calibration curve generally requires that the correlation coefficient (r²) should be greater than 0.99.

Table 1: Representative Calibration Curve Parameters for Ciprofloxacin Quantification using a Deuterated Internal Standard

| Parameter | Value | Reference |

|---|---|---|

| Concentration Range | 100–5000 ng/mL | researchgate.netrsc.org |

| Correlation Coefficient (r²) | ≥ 0.99 | researchgate.netrsc.org |

| Linearity Range (Plasma) | 0.02–5.0 mg/L | nih.gov |

This table presents typical linearity and calibration range values obtained in studies using a deuterated ciprofloxacin internal standard, which are expected to be similar for methods employing this compound.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. au.dk For bioanalytical method validation, precision is typically expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal value.

According to FDA guidelines, the precision at each concentration level should not exceed 15% of the %CV, except for the lower limit of quantification (LLOQ), where it should not exceed 20%. The accuracy should be within 15% of the actual value, except at the LLOQ, where it should be within 20%. au.dk In a study determining total and unbound ciprofloxacin using a deuterated internal standard, the intraday imprecision was ≤7.6% and the interday imprecision was ≤9.8% for total ciprofloxacin. For unbound ciprofloxacin, the intraday imprecision was ≤7.0%, and the interday imprecision was ≤9.6%. The mean accuracy for total ciprofloxacin ranged from 94.5% to 105.0%, and for unbound ciprofloxacin, it ranged from 92.8% to 102.1%. nih.gov

Table 2: Typical Precision and Accuracy Data for Ciprofloxacin Quantification

| Quality Control Sample | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) |

|---|---|---|---|

| Total Ciprofloxacin | |||

| Low | ≤7.6 | ≤9.8 | 94.5 - 105.0 |

| Medium | ≤7.6 | ≤9.8 | 94.5 - 105.0 |

| High | ≤7.6 | ≤9.8 | 94.5 - 105.0 |

| Unbound Ciprofloxacin | |||

| Low | ≤7.0 | ≤9.6 | 92.8 - 102.1 |

| Medium | ≤7.0 | ≤9.6 | 92.8 - 102.1 |

This table is based on data from a study using a deuterated ciprofloxacin internal standard and represents the expected performance of a method using this compound. nih.gov

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS analysis, this is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. For ciprofloxacin, the transition m/z 332.1 → 230.8 is commonly used. researchgate.netrsc.org For a deuterated internal standard like d8-ciprofloxacin, the transition is m/z 340.1 → 296.1. researchgate.netrsc.org The use of a stable isotope-labeled internal standard like this compound, which has a similar retention time and ionization efficiency to the analyte, is the most effective way to compensate for matrix effects. nih.govacs.orgresearchgate.net

Matrix effects are the suppression or enhancement of ionization of an analyte by co-eluting components from the sample matrix. cmicgroup.com The use of a stable isotope-labeled internal standard is considered the gold standard for mitigating matrix effects because it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means of correction. nih.govacs.orgresearchgate.net It is crucial to ensure that the deuterium label is placed in a stable position within the molecule to prevent H/D exchange, which could compromise the accuracy of the assay. acanthusresearch.com

The stability of the analyte and the internal standard in the analytical matrix is a critical parameter to evaluate during method validation. Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. These studies typically include freeze-thaw stability, short-term (bench-top) stability, long-term stability, and stock solution stability.

For ciprofloxacin, studies have shown that it is stable in plasma and ultrafiltrate for at least 96 hours at room temperature, for at least 4 years at -80°C, and after at least three freeze/thaw cycles. nih.gov A deuterated internal standard like this compound is expected to exhibit similar stability profiles to the parent compound. However, the stability of the deuterium label itself must be considered, as exchange with protons from the matrix can occur under certain conditions, potentially affecting the accuracy of the results. acanthusresearch.com Therefore, specific stability assessments for this compound in the relevant biological matrices are a necessary component of method validation.

Application in Metabolite Quantification and Pharmacokinetic Research

The use of a stable isotope-labeled internal standard such as this compound is highly advantageous in pharmacokinetic studies. By closely mimicking the chromatographic and mass spectrometric behavior of ciprofloxacin, it allows for accurate and precise quantification of the parent drug and its metabolites in complex biological fluids like plasma and urine. acanthusresearch.comresearchgate.netnih.govnih.govnih.govnih.govmdpi.com This is essential for determining key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2).

Investigation of Drug Metabolism and Pharmacokinetic Profiles Utilizing 6 Chloro 6 Defluoro Ciprofloxacin D8 As a Probe

In Vitro Metabolism Studies with 6-Chloro-6-defluoro Ciprofloxacin-d8

No in vitro metabolism studies have been published for this compound. Research in this area has focused on the parent compound, Ciprofloxacin (B1669076).

Hepatic Microsomal Incubation Studies

There is no available data from hepatic microsomal incubation studies specifically for this compound. For the parent compound, Ciprofloxacin, such studies have shown that it is partially metabolized in the liver. researchgate.net The metabolism primarily involves the modification of the piperazinyl group. researchgate.net

Recombinant Enzyme Biotransformation Assays

No recombinant enzyme biotransformation assays have been reported for this compound. Studies on Ciprofloxacin have identified that cytochrome P450 enzymes are involved in its metabolism. One study demonstrated that CYP107S1 from Pseudomonas aeruginosa can metabolize Ciprofloxacin, resulting in multiple biotransformation reactions. nih.gov

Identification of Potential Metabolites

No metabolites have been identified for this compound. For Ciprofloxacin, four primary metabolites have been identified in humans: desethylene ciprofloxacin, sulfociprofloxacin, oxociprofloxacin, and formyl ciprofloxacin. researchgate.net The major urinary metabolite is oxo-ciprofloxacin, while sulfo-ciprofloxacin is the primary fecal metabolite. researchgate.net The biotransformation of Ciprofloxacin can also occur through fungal metabolism, leading to products like desethylene-N-acetyl-ciprofloxacin and N-formyl-ciprofloxacin. nih.gov

In Vivo Pharmacokinetic Research in Preclinical Models (non-human, non-clinical outcome focus)

There is no published in vivo pharmacokinetic research for this compound in any preclinical models. The data presented below pertains to the parent compound, Ciprofloxacin.

Absorption and Distribution Dynamics of this compound

The absorption and distribution dynamics of this compound have not been studied. For Ciprofloxacin, oral bioavailability is reported to be between 50% and 85%. researchgate.net It is widely distributed throughout various body tissues and fluids, with high concentrations found in the kidneys, liver, lungs, and prostate. researchgate.netresearchgate.net The apparent volume of distribution is approximately 2-3.5 L/kg. researchgate.net Protein binding for Ciprofloxacin is in the range of 16-43%. researchgate.net

Elimination Pathways and Excretion Studies

There are no studies on the elimination pathways and excretion of this compound. Ciprofloxacin is eliminated through both renal and non-renal routes. researchgate.net A significant portion of an administered dose is excreted unchanged in the urine (approximately 60%) and feces (approximately 15%). researchgate.net Metabolites account for about 10-15% of the eliminated dose. researchgate.net Elimination occurs via glomerular filtration and tubular secretion. researchgate.netresearchgate.net

Tissue Distribution Investigations

The distribution of a drug into various tissues is a critical factor influencing its therapeutic effect and potential toxicity. Studies on the tissue penetration of fluoroquinolones like ciprofloxacin have demonstrated their effective distribution throughout the extravascular space. nih.gov Following administration, ciprofloxacin is known to diffuse into muscle, fat, and other tissues. nih.gov

While specific tissue distribution data for this compound is not extensively published, its structural similarity to ciprofloxacin and its non-deuterated chloro-analog suggests a comparable distribution profile. The primary role of the deuterated compound is to serve as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to precisely quantify the distribution of the parent compound or its non-deuterated analogs in various tissues.

For instance, studies on ciprofloxacin have shown its distribution into the following tissues:

| Tissue | Concentration (mg/kg or mg/L) | Route of Administration | Time Post-Administration |

| Serum | 0.17 mg/L | Oral | 12 hours |

| Muscle | 0.20 mg/kg | Oral | 12 hours |

| Perirenal Fat | 0.11 mg/kg | Oral | 12 hours |

| Muscle | 0.75 mg/kg (average) | Intravenous | - |

| Subcutaneous Fat | Similar to muscle | Intravenous | - |

This table presents representative data for ciprofloxacin tissue distribution and is intended to illustrate the type of data obtained in such studies. nih.gov

The use of this compound as an internal standard is crucial for accurately determining the concentrations of the target analyte in these tissues, compensating for variations in sample preparation and instrument response.

Isotope Dilution Mass Spectrometry in Metabolism and PK Studies

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. nih.gov This method involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. nih.gov Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute in chromatographic systems and experience similar ionization efficiencies in the mass spectrometer. nih.gov This allows for the correction of matrix effects and variations during sample processing, leading to highly reliable quantification of the target compound. nih.gov

The use of deuterated standards like Ciprofloxacin-d8 has been documented for the therapeutic drug monitoring of ciprofloxacin in clinical settings. medchemexpress.com In metabolism and pharmacokinetic (PK) studies, this compound would be employed to quantify its non-deuterated counterpart, an impurity of ciprofloxacin, in biological samples such as plasma, urine, and tissue homogenates. This enables the precise determination of key PK parameters like:

Cmax (Maximum Concentration): The highest concentration of the drug in the blood.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.

The stability of the deuterium (B1214612) label in this compound ensures that it does not undergo metabolic exchange, a critical requirement for a reliable internal standard in IDMS applications.

Comparative Biotransformation of this compound with Ciprofloxacin and Other Analogs

The biotransformation of a drug refers to the metabolic processes that alter its chemical structure within the body. Ciprofloxacin itself is known to be metabolized into several products, including desethylene-ciprofloxacin, N-acetyl-ciprofloxacin, and N-formyl-ciprofloxacin. nih.gov These metabolic pathways primarily involve modifications to the piperazine (B1678402) ring. nih.gov

A comparative biotransformation study would typically involve incubating the test compounds (e.g., ciprofloxacin and 6-Chloro-6-defluoro Ciprofloxacin) with liver microsomes, hepatocytes, or other metabolically active systems. The resulting metabolites are then identified and quantified using LC-MS/MS, with the aid of the deuterated internal standard.

Below is a hypothetical comparative table of metabolites that could be investigated:

| Compound | Putative Metabolite | Metabolic Reaction |

| Ciprofloxacin | Desethylene-ciprofloxacin | N-dealkylation |

| Ciprofloxacin | N-acetyl-ciprofloxacin | N-acetylation |

| Ciprofloxacin | N-formyl-ciprofloxacin | N-formylation |

| 6-Chloro-6-defluoro Ciprofloxacin | Putative Desethylene Analog | N-dealkylation |

| 6-Chloro-6-defluoro Ciprofloxacin | Putative N-acetyl Analog | N-acetylation |

| 6-Chloro-6-defluoro Ciprofloxacin | Putative N-formyl Analog | N-formylation |

This table illustrates the potential metabolites that would be quantified in a comparative biotransformation study using this compound as an internal standard for its non-deuterated counterpart.

Such studies are crucial for understanding whether the substitution of a fluorine atom with a chlorine atom at the 6-position alters the metabolic fate of the ciprofloxacin scaffold. This information is valuable for impurity profiling and ensuring the safety of the parent drug.

Structure Activity Relationship Sar and Mechanistic Elucidation Studies Involving 6 Chloro 6 Defluoro Ciprofloxacin D8

Impact of 6-Position Halogenation on Fluoroquinolone Interactions

The substitution at the C6 position of the quinolone core is a critical determinant of the antibacterial potency of fluoroquinolones. The introduction of a fluorine atom at this position was a landmark discovery that led to the development of highly potent second-generation fluoroquinolones like ciprofloxacin (B1669076). encyclopedia.pubnih.gov This substitution significantly enhances the drug's penetration into bacterial cells and its activity against Gram-negative bacteria. encyclopedia.pubnih.gov

The replacement of the C6-fluorine with a chlorine atom, as in 6-Chloro-6-defluoro Ciprofloxacin, offers a valuable point of comparison for understanding the role of the halogen in target interactions. While fluorine is generally considered the optimal substituent at this position for broad-spectrum activity, the electronic and steric properties of chlorine can provide nuanced effects. encyclopedia.pubnih.gov Halogen substitution at the C6 position generally leads to increased lipophilicity, which can enhance passage through cell membranes. mdpi.com However, the greater electronegativity of fluorine compared to chlorine has been suggested to be a key factor in the superior activity of fluoroquinolones. mdpi.com

Studies on various halogenated quinolines have shown that synthetic tuning of halogen substitutions has a significant impact on both antibacterial and antibiofilm activities. nih.gov For instance, the addition of a chlorine atom at the C8 position has been shown to increase antimicrobial potency by enhancing the action on DNA gyrase and topoisomerase IV. mdpi.com While direct comparative data for 6-chloro-ciprofloxacin is limited, the general principles of halogen substitution suggest that altering the halogen at the C6 position would modulate the binding affinity for the target enzymes and potentially alter the spectrum of activity.

Table 1: Impact of C6-Halogen Substitution on Fluoroquinolone Properties

| Property | C6-Fluorine (e.g., Ciprofloxacin) | C6-Chlorine (e.g., 6-Chloro-6-defluoro Ciprofloxacin) | Reference |

|---|---|---|---|

| Antibacterial Potency | High, especially against Gram-negative bacteria | Generally lower than fluorine, but can still be potent | encyclopedia.pubnih.gov |

| Cell Penetration | Enhanced | Increased lipophilicity may enhance penetration | mdpi.com |

| Target Enzyme Inhibition | Strong inhibition of DNA gyrase and topoisomerase IV | Potentially altered binding affinity compared to fluorine | mdpi.com |

| Lipophilicity | Intermediate | Increased compared to fluorine | mdpi.com |

Role of Deuterium (B1214612) Labeling in Mechanistic Investigations

Deuterium labeling is a powerful technique in drug discovery and development, primarily utilized to investigate reaction mechanisms and metabolic pathways. nih.gov The substitution of hydrogen with its stable isotope, deuterium, creates a heavier C-D bond compared to the C-H bond. This difference in mass can lead to a kinetic isotope effect, where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. acs.org

In the context of 6-Chloro-6-defluoro Ciprofloxacin-d8, the deuterium atoms are strategically placed on the piperazine (B1678402) ring. This labeling can be instrumental in:

Metabolic Pathway Elucidation: By tracking the metabolic fate of the deuterated analog, researchers can identify the sites of metabolism on the piperazine ring. If metabolism at these positions is a significant clearance pathway, the deuterated compound may exhibit a longer half-life. nih.govacs.org

Understanding Drug-Target Interactions: While less common, deuterium labeling can also be used to probe subtle aspects of drug-target interactions, particularly if hydrogen bonding or proton transfer is involved in the binding process.

Quantitative Analysis: Deuterated compounds serve as ideal internal standards for mass spectrometry-based quantification of the non-deuterated drug in biological samples, enabling more accurate pharmacokinetic studies.

The changes in metabolic pathways due to deuteration are not always predictable and require empirical investigation through in vitro and in vivo studies. nih.gov For example, deuteration at one site might slow down metabolism there, but it could also lead to "metabolic switching," where the body metabolizes the drug at a different, non-deuterated position. nih.gov

Molecular Modeling and Computational Chemistry of this compound

Molecular modeling and computational chemistry are indispensable tools for predicting and understanding the interactions between a ligand and its biological target at the molecular level. For this compound, these techniques can provide significant insights even in the absence of empirical crystal structures.

Molecular docking simulations can be used to predict the binding pose and affinity of this compound within the active sites of its target enzymes, DNA gyrase and topoisomerase IV. nih.govvisionpublisher.info These studies typically involve:

Preparation of the Ligand and Receptor: Building a 3D model of this compound and obtaining the crystal structures of DNA gyrase and topoisomerase IV from protein data banks. nih.gov

Docking Simulation: Using algorithms to place the ligand into the binding pocket of the enzyme in various orientations and conformations to find the most energetically favorable binding mode. researchgate.net

Analysis of Interactions: Examining the predicted interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme. nih.gov

For ciprofloxacin and its analogs, docking studies have confirmed that the carboxyl and keto groups are essential for interacting with the DNA bases and the enzyme. nih.gov Docking studies of a 6-chloro analog would be crucial to understand how the larger chlorine atom, compared to fluorine, alters the fit and interactions within the binding pocket.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound can be performed using computational methods to identify the most stable, low-energy conformations of the molecule. nih.gov This involves:

Exploring Conformational Space: Systematically rotating the rotatable bonds in the molecule to generate a wide range of possible conformations.

Energy Calculations: Calculating the potential energy of each conformation to identify the most stable ones.

Energy Minimization: Optimizing the geometry of the low-energy conformations to find the most stable structure. researchgate.net

These studies are important because the conformation of the drug in solution can influence its ability to bind to the active site of the target enzyme. Intramolecular hydrogen bonding can also play a significant role in determining the preferred conformation. nih.gov

Table 2: Computational Approaches for Studying this compound

| Computational Method | Objective | Key Parameters Investigated | Reference |

|---|---|---|---|

| Ligand-Protein Docking | Predict binding mode and affinity to DNA gyrase/topoisomerase IV | Binding energy, hydrogen bonds, hydrophobic interactions | nih.govnih.gov |

| Conformational Analysis | Identify stable 3D structures of the molecule | Rotational energy barriers, low-energy conformers | nih.gov |

| Energy Minimization | Find the most energetically favorable molecular geometry | Potential energy surface, optimized bond lengths and angles | researchgate.net |

Comparative Analysis of Biological Interactions with Parent Ciprofloxacin

A direct comparative analysis of the biological interactions of this compound with its parent compound, ciprofloxacin, is essential to delineate the precise effects of the structural modifications. Such a comparison would likely reveal differences in:

Antibacterial Spectrum and Potency: While ciprofloxacin has a broad spectrum of activity, the substitution of fluorine with chlorine might alter its potency against different bacterial species. nih.govmdpi.com It is generally observed that the fluorine at C6 is optimal for activity against Gram-negative bacteria. encyclopedia.pubnih.gov

Enzyme Inhibition: The binding affinity and inhibitory concentration (IC50) against DNA gyrase and topoisomerase IV would likely differ. The larger size of the chlorine atom could lead to steric clashes or new favorable interactions within the binding pocket.

Pharmacokinetics: The increased lipophilicity due to the chlorine substitution could affect the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. mdpi.com The deuterium labeling on the piperazine ring is also expected to influence its metabolic profile. nih.gov

Resistance Profile: The modifications might affect the compound's susceptibility to known fluoroquinolone resistance mechanisms, such as target enzyme mutations or efflux pumps.

Table 3: Hypothetical Comparative Profile

| Feature | Ciprofloxacin | this compound | Rationale for Difference | Reference | | :--- | :--- | :--- | :--- | :--- | | Gram-Negative Activity | High | Potentially lower | C6-F is optimal for Gram-negative activity | encyclopedia.pubnih.gov | | Lipophilicity | Intermediate | Higher | Chlorine is more lipophilic than fluorine | mdpi.com | | Metabolic Stability | Metabolized on piperazine ring | Potentially higher | Deuteration can slow metabolism | nih.gov | | Target Binding | Established interactions | Altered due to steric and electronic differences of Cl vs. F | mdpi.com |Elucidation of Specific Biochemical Pathways or Target Engagements

The unique structure of this compound makes it a valuable probe for elucidating specific biochemical pathways and target engagements. Metabolomics studies, for instance, can be employed to understand the global metabolic changes induced by the compound in bacteria. nih.gov

By comparing the metabolic profile of bacteria treated with ciprofloxacin versus its 6-chloro-d8 analog, researchers could identify pathways that are uniquely affected by the modified compound. For example, ciprofloxacin is known to impact fatty acid metabolism, the pentose (B10789219) phosphate (B84403) pathway, and the urea (B33335) cycle in Mycobacterium tuberculosis. nih.gov Investigating how these pathways are perturbed by this compound could reveal new insights into its mechanism of action.

Emerging Research Applications and Future Perspectives for 6 Chloro 6 Defluoro Ciprofloxacin D8

Potential as a Reference Standard in Pharmaceutical Quality Control Research

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). clearsynth.com 6-Chloro-6-defluoro Ciprofloxacin-d8 is poised to serve as an invaluable reference standard in pharmaceutical quality control for several key reasons.

Deuterated standards are chemically identical to their non-labeled counterparts, yet their increased mass allows them to be distinguished by mass spectrometry. clearsynth.com This characteristic is crucial for accurate quantification, as the internal standard can be added to a sample at a known concentration to correct for variations during sample preparation and analysis. clearsynth.com The primary advantages of using a deuterated internal standard like this compound include:

Compensation for Matrix Effects: Biological samples and pharmaceutical formulations are complex matrices that can enhance or suppress the ionization of the target analyte, leading to inaccurate results. A deuterated internal standard that co-elutes with the analyte experiences the same matrix effects, allowing for reliable normalization of the signal. clearsynth.com

Improved Precision and Accuracy: By accounting for variability in extraction recovery, injection volume, and ionization efficiency, deuterated standards significantly enhance the precision and accuracy of quantitative methods. clearsynth.com

Robust Method Validation: The use of a stable isotope-labeled internal standard is considered best practice in the validation of bioanalytical methods, ensuring the procedure is robust and reliable. clearsynth.com Regulatory bodies often look favorably upon methods that incorporate such standards.

A study on the analysis of enrofloxacin (B1671348), a related fluoroquinolone, demonstrated the sophisticated use of deuterated standards. Researchers utilized two different deuterated isomers (ENR-d3 and ENR-d5) to create a robust LC/MS/MS quantification method. This dual-standard approach allowed for a wider calibration range and accurate measurement of residues from low to high concentrations in a single sample preparation. mdpi.com This highlights the potential for developing highly reliable and flexible analytical methods for ciprofloxacin (B1669076) and its impurities using this compound.

Table 1: Advantages of Using Deuterated Internal Standards in Pharmaceutical QC

| Feature | Advantage | Scientific Rationale |

| Co-elution | Normalization of matrix effects | The deuterated standard and the analyte experience the same ionization suppression or enhancement. clearsynth.com |

| Chemical Identity | Similar extraction and chromatographic behavior | Ensures the standard accurately reflects the analyte's behavior throughout the analytical process. |

| Mass Difference | Distinct MS detection | Allows for clear differentiation between the standard and the analyte without isotopic interference. clearsynth.com |

| Overall | Increased accuracy, precision, and robustness | Leads to more reliable and defensible analytical data for quality control and regulatory submission. clearsynth.com |

Advanced Spectroscopic Investigations for Conformational Analysis

The three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. Advanced spectroscopic techniques, in conjunction with computational modeling, offer powerful tools to investigate the conformational landscape of molecules like this compound.

While specific studies on this deuterated compound are not yet available, research on related fluoroquinolone precursors provides a clear roadmap for future investigations. For instance, Density Functional Theory (DFT) has been successfully employed to study the conformational behavior of 3-fluoroanilinoethylene derivatives, which are precursors to fluoroquinolone drugs. nih.gov These studies have revealed that intramolecular hydrogen bonding plays a crucial role in determining the energetically preferred conformers. nih.gov Similar computational and spectroscopic approaches could be applied to this compound to understand how the substitution of fluorine with chlorine, and the presence of deuterium (B1214612), might influence its structure and flexibility.

Furthermore, two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy is a powerful technique for the structural elucidation of isotopically labeled molecules. acs.org Even at low magnetic fields, 2D-NMR methods like Correlation Spectroscopy (COSY) can reveal the J-coupling networks within a molecule, providing detailed information about its chemical structure. acs.org The application of advanced 2D-NMR techniques to this compound could provide unprecedented insight into its solution-state conformation and dynamics.

Another emerging technique is ion mobility-mass spectrometry (IM-MS), which separates ions based on their size and shape (collision cross-section) in the gas phase. nih.gov This method has proven effective in distinguishing between constitutional and conformational isomers of small drug-like molecules. nih.gov Applying IM-MS to this compound could reveal the presence of different stable conformers and provide valuable data on its three-dimensional structure.

Development of Novel Analytical Methodologies Beyond LC-MS/MS

While LC-MS/MS is the gold standard for the quantitative analysis of fluoroquinolones, there is ongoing research into the development of alternative and complementary analytical methodologies. nih.govnih.gov These novel techniques could offer advantages in terms of cost, speed, and portability. This compound could serve as a valuable tool in the development and validation of such methods.

Some promising alternative techniques for fluoroquinolone analysis include:

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples and has been used for the quantification of ciprofloxacin and its impurities. nih.govresearchgate.net

Spectrofluorimetry: Fluoroquinolones possess intrinsic fluorescence, which can be exploited for their sensitive detection. researchgate.net Novel luminescence-based methods, such as those employing lanthanide complexes, are being explored for the quantification of these compounds. researchgate.net

Capillary Electrophoresis (CE): CE offers high separation efficiency and has been used for the analysis of fluoroquinolones in various matrices. najah.edu

The development of these alternative methods for the specific analysis of 6-Chloro-6-defluoro Ciprofloxacin and its non-labeled counterpart would benefit from the availability of a well-characterized deuterated standard for method optimization and performance verification. For example, a recent study developed a fluorescent sensor for ciprofloxacin based on a citrate-functionalized metal-organic framework (MOF), demonstrating high sensitivity. nih.gov The deuterated analog could be used to probe the binding mechanism and selectivity of such novel sensors.

Integration into Systems Biology Approaches for Drug Discovery Research

Systems biology aims to understand the complex interactions within biological systems. Stable isotope labeling is a powerful tool in this field, particularly in metabolomics, which is the large-scale study of small molecules (metabolites) within cells, tissues, or organisms. isotope.com By introducing a labeled compound into a biological system, researchers can trace its metabolic fate and understand its impact on various biochemical pathways. metsol.com

This compound has significant potential for use in systems biology research for several reasons:

Elucidating Drug-Metabolism Interactions: The presence of the labeled compound can perturb metabolic pathways. By comparing the global metabolite profiles of systems treated with the labeled versus unlabeled compound, researchers can identify key pathways affected by the drug.

Target Engagement and Mechanism of Action Studies: Fluoroquinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV. researchgate.net Labeled versions of these drugs could be used in advanced studies to probe the drug-target interactions at a molecular level and understand the downstream consequences on the bacterial metabolome.

The use of stable isotope-labeled standards is integral to ensuring the quality and reliability of data in metabolomics studies. nih.gov As such, this compound could not only be the subject of such investigations but also serve as a crucial quality control tool within them.

Unexplored Research Avenues and Gaps in Current Knowledge

Despite its clear potential, the research landscape for this compound is largely uncharted territory. The primary gap in current knowledge is the lack of published studies that have synthesized and utilized this specific compound. While the foundational principles for its application are well-established through research on other deuterated standards and fluoroquinolones, direct experimental validation is needed.

Future research should focus on several key areas:

Synthesis and Characterization: The first step is the development and full characterization of a high-purity this compound standard.

Head-to-Head Comparison in Bioanalysis: A critical study would involve a direct comparison of its performance as an internal standard against other commonly used standards (or the lack thereof) in the bioanalysis of ciprofloxacin and its chloro-defluoro impurity in various matrices.

Application in Advanced Spectroscopy: The conformational analysis of this compound using techniques like 2D-NMR and IM-MS would provide valuable structural insights and demonstrate the utility of these methods for isotopically labeled drug analogs.

Development of Novel Assays: The compound could be used as a target analyte in the development and validation of new, rapid, and cost-effective analytical methods beyond conventional chromatography.

Metabolomics and Drug Discovery Studies: Its integration into systems biology platforms could help elucidate the metabolic pathways of ciprofloxacin impurities and potentially uncover new biological activities or mechanisms of toxicity.

The exploration of these research avenues will not only advance our understanding of this compound but also contribute to the broader field of pharmaceutical analysis and drug discovery by providing a powerful new tool for researchers.

Q & A

Basic Research Questions

Q. What are the recommended HPLC conditions for quantifying 6-Chloro-6-defluoro Ciprofloxacin-d8 in pharmacokinetic studies?

- Methodological Answer : Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.025 M phosphoric acid (pH 3.0) and acetonitrile (85:15 v/v) at a flow rate of 1.5 mL/min. Detection via UV absorbance at 278 nm provides optimal sensitivity. Validate the method with deuterated analogs to account for retention time shifts caused by isotopic substitution . Calibration curves should span 0.1–50 µg/mL, with precision (RSD < 5%) and accuracy (90–110%) verified using spiked biological matrices.

Q. How does the deuterium substitution in this compound affect its stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies at pH 1.2 (simulated gastric fluid), 6.8 (intestinal), and 7.4 (plasma) at 40°C/75% RH for 14 days. Analyze degradation products via LC-MS/MS to identify hydrolysis pathways (e.g., piperazine ring cleavage). Deuterium at the 6-position reduces susceptibility to oxidative degradation compared to non-deuterated analogs, but hydrolysis rates may increase at acidic pH due to isotopic mass effects .

Q. What synthetic routes are validated for preparing high-purity this compound?

- Methodological Answer : Start with deuterated piperazine-d8 intermediates (CAS 1216659-54-9) to ensure isotopic labeling. Use a modified Gould-Jacobs reaction: cyclize 2,4-dichloro-5-fluorobenzoyl chloride with deuterated cyclopropylamine, followed by nucleophilic substitution with deuterated piperazine. Purify via recrystallization in HCl/methanol (yield >85%, purity >98% by HPLC). Monitor for impurities like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid (Imp. A) using EP pharmacopeial standards .

Advanced Research Questions

Q. What strategies resolve contradictory data on the metabolic pathways of this compound compared to non-deuterated analogs?

- Methodological Answer : Perform comparative hepatocyte incubation studies (human/rat) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4). Use deuterium isotope effect (DIE) calculations to quantify rate differences in N-demethylation and piperazine oxidation. Conflicting data often arise from species-specific CYP isoforms or incomplete LC-MS/MS resolution of co-eluting metabolites. Employ high-resolution mass spectrometry (HRMS) with MS² fragmentation to distinguish structural isomers .

Q. How can isotope effects in this compound be quantified in target binding assays using isothermal titration calorimetry (ITC)?

- Methodological Answer : Compare binding thermodynamics (ΔH, ΔS) of deuterated vs. non-deuterated forms to DNA gyrase (E. coli). Use a MicroCal VP-ITC system with 25 injections (2 µL each) at 25°C. Dissolve compounds in 20 mM Tris-HCl (pH 7.5) + 5% DMSO. Correct for heat of dilution via control titrations. Deuterium substitution typically reduces binding entropy (ΔS) due to increased rigidity, but enthalpy (ΔH) may compensate, leading to similar Kd values .

Q. What computational models predict the impact of this compound’s deuteration on bacterial resistance mechanisms?

- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze interactions with mutant gyrase (e.g., GyrA Ser83Leu). Compare hydrogen-bonding networks and binding free energies (MM-PBSA) between deuterated and non-deuterated forms. Deuterium’s higher mass may alter vibrational modes, reducing affinity for resistance-conferring mutations. Validate predictions via MIC assays against clinical isolates with known resistance profiles .

Q. How should researchers design experiments to assess isotopic interference in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) correlations?

- Methodological Answer : Use a crossover study in rodent models: administer equimolar doses of deuterated and non-deuterated forms, then collect plasma/tissue samples at 0.5–24 h. Measure AUC, Cmax, and tissue penetration via LC-MS/MS. Adjust for deuterium’s kinetic isotope effects (e.g., slower metabolism) using compartmental modeling (NONMEM). Correlate PK data with bacterial kill curves (time-kill assays) to validate PD equivalence .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation, microdialysis for tissue distribution). Discrepancies in deuterium effects often stem from matrix interferences or assay sensitivity limits .

- Experimental Design : Apply D-optimal design (e.g., via Design Expert®) to optimize synthesis or formulation variables while minimizing resource use .

- Ethical Compliance : Ensure PK/PD studies adhere to OECD GLP guidelines, particularly for isotope-labeled compounds in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.